molecular formula C88H56Mn2N8O B13006914 manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide

manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide

Cat. No.: B13006914
M. Wt: 1351.3 g/mol
InChI Key: VFCYJZUPEHVVPC-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Manganese(III) Tetraphenylporphyrin-Oxo Bonding Configurations

The crystal structure of the μ-oxido-bis[(5,10,15,20-tetraphenylporphyrinato)manganese(III)] complex ([Mn(TPP)]₂O) reveals a binuclear configuration where two manganese(III) ions are bridged by a single oxido ligand. The Mn–O bond distance measures 1.7600 (3) Å, with an Mn–O–Mn bridging angle of 160.4 (8)°, indicative of a nearly linear geometry. Each manganese(III) ion is displaced by 0.52 Å from the 24-atom mean plane of the porphyrin macrocycle, reflecting slight out-of-plane distortion due to steric interactions with the tetraphenylporphyrin (TPP) ligand.

In contrast to monomeric manganese(III)-oxo species, binuclear configurations exhibit enhanced stability in nonpolar solvents, attributed to the bridging oxido ligand’s ability to mitigate axial ligand dissociation. The Mn–O bond length in [Mn(TPP)]₂O is shorter than those observed in hydroxido-bridged analogues (e.g., {[Mn(TPP)]₂(OH)}ClO₄, 2.026 Å), underscoring the stronger bridging interaction in oxido complexes.

Table 1: Crystallographic Parameters of Manganese-Oxo Porphyrin Complexes

Complex Mn–O Distance (Å) Mn–O–Mn Angle (°) Displacement from Porphyrin Plane (Å)
[Mn(TPP)]₂O 1.7600 (3) 160.4 (8) 0.52
{[Mn(TPP)]₂(OH)}ClO₄ 2.026 (1) 152.73 (11) 0.48

Axial Ligand Effects on Metalloporphyrin Geometry

The coordination geometry of manganese(III)-oxo porphyrins is highly sensitive to axial ligand identity. For instance, the addition of ethylamine to manganese(III) meso-tetrakis(p-hydroxyphenyl)porphyrin (Mn[T(p-OH)PP]) induces a structural transition from octahedral to square pyramidal geometry, as evidenced by cyclic voltammetry and UV-visible spectroscopy. This transformation arises from the displacement of axial water ligands by ethylamine, which reduces coordination number and alters redox potentials.

In contrast, bulkier tertiary amines stabilize octahedral configurations by occupying axial positions without inducing geometric distortion. Spectroscopic studies demonstrate that ligand field strength correlates with the redox activity of manganese(III) centers; stronger field ligands (e.g., ethylamine) lower the Mn(III)/Mn(II) reduction potential by approximately 150 mV compared to weaker ligands like chloride.

Comparative Studies of Manganese(III)-Oxo vs Manganese(V)-Oxo Porphyrin Species

Manganese(V)-oxo porphyrins, synthesized via oxidation of manganese(III) precursors with terminal oxidants like m-chloroperbenzoic acid, exhibit distinct electronic structures. Resonance Raman and X-ray absorption spectroscopy confirm that the Mn(V)–O bond in [(Porp)Mn(V)=O]⁺ species possesses double-bond character, with bond lengths ranging from 1.58–1.62 Å. This contrasts sharply with the single-bond Mn(III)–O distances of 1.76–2.03 Å observed in manganese(III)-oxo complexes.

Table 2: Comparative Properties of Manganese(III)- and Manganese(V)-Oxo Porphyrins

Property Manganese(III)-Oxo Manganese(V)-Oxo
Mn–O Bond Length (Å) 1.76–2.03 1.58–1.62
Spin State High-spin (S = 2) Low-spin (S = 0)
Stability in Base Stable Unstable (decomposes to Mn(IV))
Reactivity with Thioanisoles Moderate epoxidation No direct oxygenation

Manganese(V)-oxo species are diamagnetic and low-spin (S = 0), whereas manganese(III)-oxo complexes typically adopt high-spin configurations (S = 2). This difference profoundly impacts reactivity; manganese(V)-oxo porphyrins fail to oxygenate alkanes or olefins at room temperature unless coupled with secondary oxidants like iodosylbenzene. In contrast, manganese(III)-oxo species participate in direct oxygen transfer reactions but exhibit lower catalytic turnover due to slower redox cycling.

The protonation state of the oxo ligand further modulates reactivity. Under acidic conditions, manganese(V)-oxo complexes ([Mn(V)OP(H₂O)]⁺) undergo rapid oxygen atom transfer, while deprotonated forms ([Mn(V)OPO]⁻) remain inert. This pH-dependent behavior is absent in manganese(III)-oxo systems, which maintain consistent bridging geometries across a wide pH range.

Properties

Molecular Formula

C88H56Mn2N8O

Molecular Weight

1351.3 g/mol

IUPAC Name

manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/2C44H28N4.2Mn.O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;/q2*-2;2*+3;-2

InChI Key

VFCYJZUPEHVVPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[O-2].[Mn+3].[Mn+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide typically involves the metallation of the corresponding porphyrin ligand. The porphyrin ligand, 5,10,15,20-tetraphenylporphyrin, is first synthesized through the condensation of pyrrole with benzaldehyde under acidic conditions. The resulting free-base porphyrin is then metallated with a manganese salt, such as manganese(III) acetate, in the presence of a suitable solvent like chloroform or dichloromethane .

Industrial Production Methods

While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the redox properties of the manganese center and the electronic structure of the porphyrin ring .

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, molecular oxygen, and organic peroxides.

    Reduction Reactions: Reducing agents like sodium borohydride and hydrazine are used to reduce the manganese center.

    Substitution Reactions: Ligand exchange reactions can occur with various nucleophiles, such as halides, thiolates, and phosphines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce manganese(IV) or manganese(V) species, while reduction reactions typically yield manganese(II) complexes. Substitution reactions result in the formation of new manganese-porphyrin derivatives with different ligands .

Mechanism of Action

The mechanism of action of manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide involves the redox cycling of the manganese center. The compound can undergo reversible oxidation and reduction, allowing it to participate in electron transfer reactions. The porphyrin ring stabilizes the manganese ion and facilitates its interaction with substrates. In biological systems, the compound can mimic the activity of natural enzymes by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide .

Comparison with Similar Compounds

Structural and Ligand Variations

Table 1: Key Structural Features of Selected Metalloporphyrins
Compound Name Metal Oxidation State Axial Ligand Porphyrin Substituents Key Properties/Applications References
Mn³⁺;O²⁻;TPP-22,24-diide Mn +3 O²⁻ Phenyl High redox activity, catalytic potential
Mn³⁺-TTPCl (Chloro-TPP derivative) Mn +3 Cl⁻ 4-Methylphenyl Sensing (H₂O₂, NO₂), electrochemical stability
Mn³⁺-Acetate-TPP (C46H32MnN4O2) Mn +3 Acetate Phenyl Greenish-black powder, used in oxidation catalysis
Co²⁺-TPP (C44H28CoN4) Co +2 None Phenyl Biochemical research, photodynamic therapy
Cr³⁺-TPP-Cl (C44H28N4CrCl) Cr +3 Cl⁻ Phenyl Ionophore, selective sensing applications
Ru²⁺-CO-TPP (C45H28N4ORu) Ru +2 CO Phenyl CO-binding studies, electronic spectroscopy

Spectroscopic and Electrochemical Properties

  • UV-Vis Spectroscopy :

    • Mn³⁺-O²⁻-TPP exhibits a Soret band near 420–450 nm, typical of metalloporphyrins. Substituted TPP derivatives (e.g., Mn³⁺-TTPCl with methylphenyl groups) show red-shifted absorption due to electron-donating substituents .
    • Co²⁺-TPP displays a split Soret band at ~390 and 410 nm, reflecting its reduced symmetry compared to Mn³⁺ analogs .
  • Electrochemical Behavior: Mn³⁺-O²⁻-TPP shows reversible Mn³⁺/Mn²⁺ redox couples at −0.2 to +0.5 V (vs. Ag/AgCl). Chloride or acetate axial ligands shift these potentials by ±50–100 mV, altering catalytic efficiency .

Substituent Effects on Reactivity

  • Electron-donating groups (e.g., methoxy in TPP(OMe)₄) enhance nonlinear optical properties, as seen in Z-scan studies .
  • Bulky substituents (e.g., mesityl in TMesP) slow protonation kinetics compared to TPP, impacting catalytic cycles .

Biological Activity

Manganese(3+); oxygen(2-); 5,10,15,20-tetraphenylporphyrin-22,24-diide (often referred to as MnTPP) is a complex porphyrin compound that has garnered significant attention in biological and medicinal chemistry due to its unique properties and potential therapeutic applications. This article delves into the biological activity of MnTPP, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MnTPP is characterized by a manganese ion in the +3 oxidation state coordinated to a tetraphenylporphyrin ligand. The porphyrin structure allows for versatile interactions with biological molecules, enhancing its reactivity and stability. The compound's unique electronic properties stem from the manganese center, which plays a crucial role in its biological activities.

MnTPP exhibits several mechanisms of action that contribute to its biological activity:

  • Superoxide Dismutase (SOD) Mimetic Activity : MnTPP acts as a SOD mimic, catalyzing the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. This property is vital for reducing oxidative stress in cells, which is implicated in various diseases including cancer and neurodegenerative disorders .
  • Redox Modulation : The compound can influence cellular redox states by interacting with reactive oxygen species (ROS). MnTPP has been shown to enhance the efficacy of chemotherapeutic agents by increasing ROS levels in cancer cells while protecting normal cells from oxidative damage.
  • Transcription Factor Modulation : MnTPP can modify the activity of key transcription factors involved in cellular stress responses, such as nuclear factor κB (NF-κB) and Nrf2. These interactions can lead to altered gene expression profiles that promote cell survival or apoptosis depending on the cellular context .

Biological Activities

The biological activities of MnTPP span various therapeutic areas:

  • Cancer Therapy : Studies indicate that MnTPP enhances the cytotoxic effects of chemotherapeutics by modulating oxidative stress within tumor cells. For instance, it has been shown to increase the sensitivity of cancer cells to drugs like doxorubicin through ROS-mediated pathways .
  • Neuroprotection : As an SOD mimic, MnTPP has potential applications in neuroprotection against oxidative stress-related injuries. Research suggests it may help mitigate damage in models of neurodegeneration .
  • Cardiovascular Health : The compound's ability to modulate redox states has implications for cardiovascular health, particularly in conditions characterized by oxidative stress such as ischemia-reperfusion injury .

Case Studies

Several studies have explored the efficacy of MnTPP in various biological contexts:

  • Cancer Models : In vitro studies using A549 lung cancer cells demonstrated that MnTPP significantly reduced cell viability when combined with doxorubicin treatment. The enhanced cytotoxicity was attributed to increased ROS generation.
  • Neuroprotective Effects : In a mouse model of Parkinson's disease, administration of MnTPP resulted in reduced neuronal loss and improved motor function compared to controls. This effect was linked to its antioxidant properties and ability to modulate neuroinflammation .
  • Cardiac Protection : Research involving rat models subjected to ischemia-reperfusion injury showed that pre-treatment with MnTPP significantly reduced infarct size and improved cardiac function post-injury, highlighting its potential for clinical application in cardiac care .

Comparative Analysis with Related Compounds

To better understand the unique attributes of MnTPP, a comparison with other manganese porphyrins is presented below:

Compound NameMetal CenterUnique Features
MnTBAPManganese (III)Strong SOD mimic; used in cancer therapy
MnTE-2-PyP5+Manganese (III)Enhanced bioavailability; tested in clinical trials
MnTnHex-2-PyP5+Manganese (III)Optimized for toxicity balance; effective in various models
Mn(II)pentaaza macrocycleManganese (II)Radioprotective properties; different oxidation state impacts activity

Q & A

Q. What synthetic methodologies are optimal for preparing manganese(III)-tetraphenylporphyrin complexes, and how do reaction conditions influence yield?

The synthesis of manganese(III)-tetraphenylporphyrin (Mn-TPP) typically involves metallation of 5,10,15,20-tetraphenylporphyrin (TPP) with manganese salts under controlled conditions. Key steps include:

  • TPP Synthesis : TPP is synthesized via condensation of pyrrole and benzaldehyde using acid catalysis (e.g., propionic acid) under reflux, achieving ~61% yield . Alternative methods employ equilibrium-driven strategies using trace acid and moderate dilution (10⁻² M) to stabilize cyclic porphyrinogen intermediates, followed by oxidation to TPP (30–40% yield) .
  • Metallation : Mn(III) insertion into TPP is performed by refluxing TPP with MnCl₂ or Mn(OAc)₃ in solvents like DMF or CH₃CN. Axial ligands (e.g., Cl⁻, O²⁻) stabilize the Mn(III) oxidation state .
  • Purification : Column chromatography (silica gel) and thin-layer chromatography (TLC) are critical for isolating pure Mn-TPP, with retention factors (Rf) dependent on solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing Mn-TPP and its electronic properties?

  • UV-Vis Spectroscopy : Mn-TPP exhibits Soret bands (~420 nm) and Q-bands (500–600 nm). Comparative studies show redshifted Q-bands in fluorinated TPP derivatives due to electron-withdrawing effects .
  • Fluorescence Spectroscopy : Mn-TPP has a fluorescence lifetime of ~9.2 ns in acetonitrile, shorter than substituted derivatives (e.g., 0.6–1.7 ns for 3D-TPP), indicating enhanced non-radiative decay in functionalized analogs .
  • Electron Paramagnetic Resonance (EPR) : Mn(III) in porphyrins shows distinct signals (g ~2.0–4.0) sensitive to axial ligand geometry and spin state .
  • ¹H NMR : TPP derivatives display characteristic pyrrolic proton shifts (δ ~8–9 ppm). Axial ligands (e.g., Cl⁻) influence symmetry and splitting patterns .

Advanced Research Questions

Q. How do axial ligands and substituents modulate the catalytic activity of Mn-TPP in oxidation reactions?

  • Axial Ligand Effects : Mn(III)-TPP with axial O²⁻ ligands demonstrates enhanced catalytic activity in oxygen-transfer reactions compared to Cl⁻-ligated analogs. For example, Mn(V)-oxo intermediates generated via photo-disproportionation exhibit second-order rate constants (k₂) >10³ M⁻¹s⁻¹ in epoxidation .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine at phenyl rings) lower the Mn(III/IV) redox potential, facilitating electron transfer. Bulkier substituents (e.g., methyl, bromo) sterically hinder substrate access but improve selectivity .
  • Comparative Studies : Mn-TPP outperforms Co(III)-TPP in alkane hydroxylation due to higher oxo-group stability, but Co-TPP excels in amine oxidation .

Q. What strategies resolve contradictions in fluorescence quenching data for Mn-TPP derivatives?

Fluorescence lifetimes in Mn-TPP analogs vary with structural dimensionality:

  • 2D-TPP : τ ~1.7 ns (moderate quenching due to π-π stacking).
  • 3D-TPP : τ ~0.6 ns (enhanced quenching from extended conjugation and intersystem crossing) .
    Contradictions arise from solvent polarity, aggregation, and competing energy-transfer pathways. Time-resolved fluorescence coupled with transient absorption spectroscopy can decouple these effects .

Q. How can computational methods predict the electronic structure and reactivity of Mn-TPP complexes?

  • DFT Calculations : Ground-state geometry optimization reveals Mn(III) in a high-spin d⁴ configuration. Electron-withdrawing substituents reduce the HOMO-LUMO gap (e.g., fluorinated TPP: ΔE ~2.1 eV vs. 2.5 eV for TPP) .
  • TD-DFT : Accurately simulates UV-Vis spectra by modeling electronic transitions between porphyrin π-orbitals and Mn d-orbitals .
  • Mechanistic Insights : QM/MM simulations show O–O bond cleavage in Mn(V)-oxo intermediates as rate-limiting in oxidation catalysis .

Methodological Recommendations

  • Synthesis : Prioritize equilibrium-driven methods for sensitive aldehydes and optimize metallation using Mn(OAc)₃ for higher purity .
  • Characterization : Combine UV-Vis, EPR, and fluorescence lifetime measurements to correlate structure with photophysical properties .
  • Catalysis : Use stopped-flow kinetics to monitor transient Mn(V)-oxo species in oxidation reactions .

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